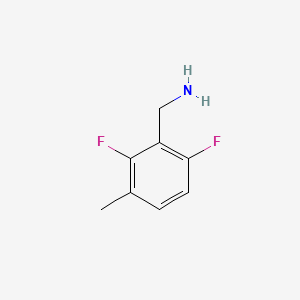

2,6-Difluoro-3-methylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYISIHEKZVZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378911 | |

| Record name | 2,6-Difluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-42-2 | |

| Record name | 2,6-Difluoro-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluoro-3-methylbenzylamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylbenzylamine, a key fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, safety information, and its role in synthetic chemistry.

Core Chemical Information

This compound is a substituted benzylamine derivative. The presence of two fluorine atoms on the benzene ring significantly influences its chemical reactivity and properties, making it a valuable intermediate in the development of complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 261763-42-2 | [1] |

| Molecular Formula | C₈H₉F₂N | [1][2][3] |

| Molecular Weight | 157.16 g/mol | [1][2] |

| MDL Number | MFCD01631410 | [1][2] |

| InChI Key | ARYISIHEKZVZMJ-UHFFFAOYSA-N | [2][3] |

| SMILES | Cc1ccc(F)c(CN)c1F | [2][3] |

| Storage | Room temperature, dry conditions | [1] |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of active ingredients for a variety of products. Its structural features are leveraged to create compounds with specific biological activities.

-

Pharmaceutical Synthesis : This compound is primarily used in the creation of active pharmaceutical ingredients (APIs). It is a key building block for drugs targeting neurological and cardiovascular conditions.[1]

-

Agrochemical Development : It is employed in the development of modern herbicides and pesticides, contributing to enhanced crop protection.[1]

-

Antimicrobial Research : While not directly stated for this specific molecule, closely related 2,6-difluorobenzamide structures are known to be potent inhibitors of the bacterial cell division protein FtsZ.[4] This protein is a promising target for novel antibiotics aimed at combating drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Potential Mechanism of Action for Derivatives

The diagram below illustrates the mechanism of action for antimicrobial agents derived from related 2,6-difluorobenzamide scaffolds, which inhibit bacterial cell division by targeting the FtsZ protein.

Caption: Inhibition of bacterial FtsZ protein by derivatives.

Synthetic Pathways and Experimental Protocols

A common and logical method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,6-Difluoro-3-methylbenzaldehyde.

Caption: Generalized workflow for reductive amination.

General Experimental Protocol: Reductive Amination

The following is a generalized protocol for the synthesis of this compound from 2,6-Difluoro-3-methylbenzaldehyde. This protocol is based on standard organic synthesis procedures.

-

Reaction Setup : To a round-bottom flask, add 2,6-Difluoro-3-methylbenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane.

-

Imine Formation : Add an ammonia source, such as ammonium acetate (1.5-2.0 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction : Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to control gas evolution.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete, quench the excess reducing agent by slowly adding dilute hydrochloric acid (1M HCl) until the solution is acidic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

-

Analysis : Confirm the identity and purity of the final compound using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar fluorobenzylamines and benzamides can be used to infer potential hazards.[5]

Hazard Identification (Inferred)

| Hazard Class | Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Causes skin irritation / May cause severe skin burns | Danger |

| Eye Damage/Irritation | Causes serious eye irritation / Causes serious eye damage | Danger |

| Acute Toxicity (Oral) | Harmful if swallowed | Warning |

| Target Organ Toxicity | May cause respiratory irritation | Warning |

Precautionary Measures

-

Engineering Controls : Use only under a chemical fume hood to ensure good ventilation.[5][6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield).[5]

-

Handling : Do not breathe dust, mist, or vapors.[5][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.

-

Storage : Store in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed and store locked up.

-

Incompatible Materials : Strong oxidizing agents, strong acids, and acid chlorides.[6]

-

Disposal : Dispose of contents/container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[5]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. PubChemLite - this compound (C8H9F2N) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

Physicochemical Properties of 2,6-Difluoro-3-methylbenzylamine

An In-depth Technical Guide on the

This guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoro-3-methylbenzylamine, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for key property determination, and a workflow visualization.

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | [1][2][3][4] |

| Molecular Weight | 157.16 g/mol | [1][2][4] |

| Boiling Point | 194.5 °C | [1] |

| Density | 1.171 g/cm³ | [1] |

| Predicted XLogP | 1.3 | [3] |

| CAS Number | 261763-42-2 | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (one end sealed)[6]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry.[7] Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[6] This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[7]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]

-

Heating and Observation: Heat the sample rapidly at first to determine an approximate melting range. Allow the apparatus to cool and then perform a second determination with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[8]

Apparatus:

-

Small test tube

-

Capillary tube (one end sealed)[9]

-

Thermometer

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or hot plate[10]

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.[10]

-

Capillary Inversion: Insert the capillary tube, sealed end up, into the liquid in the test tube.[8][9]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[9]

-

Heating: Immerse the assembly in the Thiele tube containing the heating oil, ensuring the oil level is above the sample level.[9] Gently heat the side arm of the Thiele tube.[8][9]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[8] Continue heating until a continuous and rapid stream of bubbles is observed.

-

Data Recording: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8][9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[11]

Apparatus:

-

Calibrated pH meter and electrode[12]

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker or reaction vessel

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[12]

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system).[12] To maintain constant ionic strength, a salt like KCl can be added.[12]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Since the compound is a benzylamine (a weak base), it will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Add the acid in small, precise increments from the buret.[12]

-

pH Measurement: After each addition of titrant, allow the pH reading to stabilize before recording it.[12]

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the steep inflection in the curve.[13]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[14][15]

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker or rotator

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)

-

n-Octanol and water (or a suitable buffer like PBS at pH 7.4)[16]

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.[17]

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel or vial.[18]

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[16]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Analysis: Carefully withdraw a sample from each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique.[18]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The LogP is the base-10 logarithm of this value: LogP = log₁₀(P).[15]

Aqueous Solubility Determination

This protocol determines the maximum amount of a solute that can dissolve in a solvent at a given temperature.[19]

Apparatus:

-

Test tubes or vials with stoppers

-

Balance

-

Spatula

-

Constant temperature bath or shaker[19]

-

Filtration device (e.g., syringe filter)

-

Analytical instrument for concentration measurement (e.g., HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of water in a vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a constant temperature bath or shaker.[19] Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution), taking care not to disturb the solid. Immediately filter the sample to remove any undissolved microcrystals.

-

Analysis: Dilute the filtered sample with a suitable solvent and determine its concentration using a validated analytical method.

-

Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of this compound.

Caption: Experimental workflow for physicochemical property analysis.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C8H9F2N) [pubchemlite.lcsb.uni.lu]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. acdlabs.com [acdlabs.com]

- 16. enamine.net [enamine.net]

- 17. agilent.com [agilent.com]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Synthesis of 2,6-Difluoro-3-methylbenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 2,6-Difluoro-3-methylbenzylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2,6-Difluoro-3-methylbenzaldehyde, followed by its conversion to the target primary amine via reductive amination. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the regioselective formylation of 1,3-difluoro-2-methylbenzene to produce 2,6-Difluoro-3-methylbenzaldehyde. The second stage is the direct reductive amination of this aldehyde, which converts the formyl group into a primary aminomethyl group.

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 2,6-Difluoro-3-methylbenzaldehyde

The regioselective introduction of a formyl group at the C6 position of 1,3-difluoro-2-methylbenzene is achieved via directed ortho-metalation (DoM). The fluorine atoms act as directing metalation groups (DMGs), facilitating deprotonation at an adjacent position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

Experimental Protocol: Directed ortho-Metalation and Formylation

Caption: Experimental workflow for the synthesis of the aldehyde intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 1,3-Difluoro-2-methylbenzene | 128.13 | 10.0 | 1.28 g | Starting material |

| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 4.4 mL (2.5 M in hexanes) | Pyrophoric, handle under inert gas |

| N,N-Dimethylformamide (DMF) | 73.09 | 15.0 | 1.10 g (1.16 mL) | Anhydrous |

| Tetrahydrofuran (THF) | - | - | 50 mL | Anhydrous |

| Saturated aqueous NH₄Cl | - | - | 20 mL | For quenching |

| Ethyl Acetate (EtOAc) | - | - | 3 x 30 mL | For extraction |

| Brine | - | - | 20 mL | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g | Drying agent |

Procedure:

-

To a dry, nitrogen-purged round-bottom flask, add 1,3-difluoro-2-methylbenzene (10.0 mmol, 1.28 g).

-

Dissolve the starting material in anhydrous tetrahydrofuran (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (11.0 mmol, 4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Add anhydrous N,N-dimethylformamide (15.0 mmol, 1.16 mL) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate) to yield 2,6-difluoro-3-methylbenzaldehyde.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

The conversion of 2,6-difluoro-3-methylbenzaldehyde to the corresponding primary amine is accomplished via direct reductive amination. This one-pot procedure involves the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced by a hydride-donating reagent.

Experimental Protocol: Reductive Amination

Caption: Experimental workflow for the synthesis of the target amine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2,6-Difluoro-3-methylbenzaldehyde | 156.13 | 5.0 | 0.78 g | Starting material from Step 1 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 25.0 | 1.34 g | Ammonia source |

| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 | 0.28 g | Reducing agent |

| Methanol (MeOH) | - | - | 40 mL | Solvent |

| Dichloromethane (DCM) | - | - | ~150 mL | For extraction |

| Hydrochloric Acid (HCl), 1M | - | - | 3 x 15 mL | For acid-base extraction |

| Sodium Hydroxide (NaOH), 6M | - | - | As needed (~10 mL) | For basification |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g | Drying agent |

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoro-3-methylbenzaldehyde (5.0 mmol, 0.78 g) and ammonium chloride (25.0 mmol, 1.34 g) in methanol (40 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add sodium borohydride (7.5 mmol, 0.28 g) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (30 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers.

-

Purification by Acid-Base Extraction: a. Transfer the combined organic layers to a separatory funnel and extract with 1M HCl (3 x 15 mL). b. Combine the acidic aqueous extracts and cool in an ice bath. c. Slowly basify the aqueous layer to pH > 12 by adding 6M NaOH solution. d. Extract the basic aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the final organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield pure this compound.

Expected Yield: 75-90%

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described two-step synthesis.

| Parameter | Step 1: Aldehyde Synthesis | Step 2: Amine Synthesis |

| Starting Material | 1,3-Difluoro-2-methylbenzene | 2,6-Difluoro-3-methylbenzaldehyde |

| Key Reagents | n-BuLi, DMF | NH₄Cl, NaBH₄ |

| Solvent | Anhydrous THF | Methanol |

| Reaction Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | ~3 hours | ~12 hours |

| Purification Method | Flash Column Chromatography | Acid-Base Extraction |

| Typical Molar Ratio (SM:Reagents) | 1 : 1.1 (n-BuLi) : 1.5 (DMF) | 1 : 5 (NH₄Cl) : 1.5 (NaBH₄) |

| Expected Yield | 70-85% | 75-90% |

| Overall Yield (calculated) | 52-77% | - |

This guide outlines a reliable and scalable laboratory synthesis for this compound. The procedures employ standard organic chemistry techniques and commercially available reagents, making this synthetic route accessible for researchers in various fields of chemical science. Adherence to anhydrous conditions in Step 1 and careful temperature control in both steps are critical for achieving high yields and purity.

Spectral Data Analysis of 2,6-Difluoro-3-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for 2,6-Difluoro-3-methylbenzylamine (CAS No: 261763-42-2). Due to the limited availability of public domain experimental spectral data for this specific compound, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also provided, along with visualizations to aid in understanding the molecular structure and analytical workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related fluorinated benzylamine derivatives.

Introduction

This compound is a substituted aromatic amine that holds potential as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. Accurate spectral characterization is a critical step in the verification of the synthesis and purity of such compounds. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally related compounds, including 2,6-difluorobenzylamine and 3-methylbenzylamine.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 1H | Ar-H |

| ~ 6.8 - 7.0 | t | 1H | Ar-H |

| ~ 3.8 - 4.0 | s | 2H | -CH₂-NH₂ |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 163 (dd) | C -F |

| ~ 130 - 135 (t) | C -CH₂ |

| ~ 125 - 130 | Ar-C |

| ~ 110 - 115 (dd) | C -H |

| ~ 40 - 45 | -C H₂-NH₂ |

| ~ 15 - 20 | Ar-C H₃ |

Note: The multiplicities for the fluorine-coupled carbons are indicated in parentheses (d = doublet, t = triplet).

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (amine) |

| 2850 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600 - 1650 | Strong | C=C stretch (aromatic) |

| 1450 - 1500 | Strong | C-F stretch |

| 1000 - 1100 | Strong | C-N stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Predicted Ion |

| 158.0776 | [M+H]⁺ |

| 141.0715 | [M-NH₂]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the mass spectrometer in positive ion mode (ESI+).

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

Solubility Profile of 2,6-Difluoro-3-methylbenzylamine in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined quantitative solubility data for 2,6-Difluoro-3-methylbenzylamine is limited. This guide provides a comprehensive overview based on established chemical principles, predicted properties, and general experimental methodologies for determining the solubility of structurally similar compounds.

Introduction

This compound is a fluorinated organic compound with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol .[1] It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] Understanding its solubility in various organic solvents is a critical first step in reaction design, purification, formulation, and various other applications in research and development. This document outlines the predicted solubility characteristics of this compound and provides a framework for its experimental determination.

Predicted Physicochemical Properties and Solubility

While specific experimental data is not available, the physicochemical properties of this compound can be predicted to infer its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | [1] |

| Molecular Weight | 157.16 g/mol | [1] |

| Predicted XlogP | 1.3 | [1] |

| Structure | ||

| (2,6-difluoro-3-methylphenyl)methanamine | [1] |

The predicted octanol-water partition coefficient (XlogP) of 1.3 suggests that the compound is moderately lipophilic.[1] Generally, amines are soluble in organic solvents.[3] The principle of "like dissolves like" is the primary determinant of solubility, where compounds dissolve in solvents with similar polarity.[4]

Predicted Solubility Profile:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected due to the polar amine group and the overall polarity of the molecule.

-

Ethers (e.g., Diethyl ether, THF): Good solubility is anticipated. Amines are generally soluble in diethyl ether.[3]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the ability of these solvents to dissolve a wide range of organic compounds.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): High solubility is predicted due to hydrogen bonding interactions between the amine's lone pair of electrons and the hydroxyl group of the alcohol.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): Moderate to good solubility is likely, given the presence of the aromatic ring in the solute.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Lower solubility is expected compared to polar solvents due to the non-polar nature of these solvents.

Factors Influencing Solubility

The solubility of this compound is governed by several intermolecular forces and molecular properties. A logical framework for understanding these factors is presented below.

Caption: Key factors influencing the solubility of the target compound.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amine in an organic solvent, based on common laboratory practices.[3]

Caption: General workflow for determining solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, use centrifugation or filtration (with a filter compatible with the solvent) to separate the solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw a precise volume of the clear supernatant.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the known volume of the supernatant under reduced pressure and weigh the remaining solid residue.

-

Chromatographic Method (e.g., HPLC, GC): Dilute the supernatant with a suitable solvent and quantify the concentration of the amine against a calibration curve prepared with known standards. This method is generally more accurate.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the mass of the solute and the volume of the solvent.

Signaling Pathways

A search of publicly available scientific literature and databases did not yield any information on signaling pathways involving this compound. This is expected, as this compound is primarily classified as a chemical intermediate or building block for synthesis rather than a biologically active agent with a known mechanism of action.[2] Research into the biological effects and potential pathway interactions of novel compounds typically occurs after initial synthesis and screening.

Conclusion

References

Commercial Availability and Synthetic Strategies for 2,6-Difluoro-3-methylbenzylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 2,6-Difluoro-3-methylbenzylamine, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document summarizes key chemical data, outlines detailed synthetic methodologies, and presents logical workflows for its preparation from commercially available precursors.

Introduction

This compound is a substituted aromatic amine that holds significant interest as a versatile intermediate in the synthesis of complex organic molecules. The presence of two fluorine atoms on the benzene ring can impart unique properties to the final compounds, such as enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, which are highly desirable in the design of novel pharmaceuticals and agrochemicals. This guide serves as a central resource for professionals seeking to utilize this valuable compound in their research and development endeavors.

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The typical purity and quantities offered are summarized in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Amerigo Scientific | 261763-42-2 | C₈H₉F₂N | 157.16 | Research Grade | Contact for details |

| MySkinRecipes | 261763-42-2 | C₈H₉F₂N | 157.16 | ≥98% | 1g, Custom |

| Matrix Scientific | 261763-42-2 | C₈H₉F₂N | 157.16 | Not specified | Contact for details |

Synthetic Pathways

While direct, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, plausible and efficient synthetic routes can be constructed based on established organic chemistry methodologies and available information for analogous compounds. Two primary strategies are outlined below, starting from commercially available precursors.

Pathway 1: From 2,6-Difluoro-3-methyltoluene

This pathway involves the functionalization of the methyl group of 2,6-difluoro-3-methyltoluene.

Diagram 1: Synthesis of this compound from 2,6-Difluoro-3-methyltoluene.

Experimental Protocols:

-

Step 1: Bromination of 2,6-Difluoro-3-methyltoluene to 2,6-Difluoro-3-methylbenzyl bromide.

-

Materials: 2,6-Difluoro-3-methyltoluene, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

-

Procedure: To a solution of 2,6-difluoro-3-methyltoluene in the chosen solvent, add NBS and a catalytic amount of the radical initiator. The reaction mixture is heated to reflux under illumination with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude benzyl bromide is then purified by distillation or chromatography. A patent for the synthesis of the analogous 2,6-difluorobenzyl bromide suggests using hydrobromic acid and hydrogen peroxide under photo-irradiation as an alternative brominating system[1].

-

-

Step 2a: Cyanation of 2,6-Difluoro-3-methylbenzyl bromide to 2,6-Difluoro-3-methylbenzonitrile.

-

Materials: 2,6-Difluoro-3-methylbenzyl bromide, sodium cyanide (NaCN) or potassium cyanide (KCN), and a polar aprotic solvent (e.g., DMSO or DMF).

-

Procedure: A solution of the benzyl bromide in the solvent is added dropwise to a stirred suspension of the cyanide salt at room temperature. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the benzonitrile, which can be purified by crystallization or chromatography.

-

-

Step 3a: Reduction of 2,6-Difluoro-3-methylbenzonitrile to this compound.

-

Materials: 2,6-Difluoro-3-methylbenzonitrile, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂ over a catalyst like Palladium on carbon (Pd/C) or Raney Nickel), and an appropriate solvent (e.g., diethyl ether or THF for LiAlH₄; ethanol or methanol for catalytic hydrogenation).

-

Procedure (with LiAlH₄): A solution of the benzonitrile in anhydrous ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the benzylamine.

-

Procedure (Catalytic Hydrogenation): The benzonitrile is dissolved in ethanol or methanol containing a catalytic amount of Pd/C or Raney Nickel. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 20-50 psi). The reaction is monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the benzylamine. A similar procedure has been described for the synthesis of 2,6-difluorobenzylamine hydrochloride from 2,6-difluorobenzonitrile[1].

-

-

Step 2b (Alternative): Azide Formation and Reduction.

-

Procedure: 2,6-Difluoro-3-methylbenzyl bromide can be reacted with sodium azide (NaN₃) in a polar aprotic solvent to form the corresponding benzyl azide. The resulting azide is then reduced to the primary amine using standard methods such as catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄.

-

Pathway 2: Reductive Amination of 2,6-Difluoro-3-methylbenzaldehyde

This pathway offers a more direct route if the corresponding aldehyde is readily available. 2,6-Difluoro-3-methylbenzaldehyde is commercially available from suppliers such as Sigma-Aldrich.

Diagram 2: Synthesis via Reductive Amination of 2,6-Difluoro-3-methylbenzaldehyde.

Experimental Protocol:

-

One-Pot Reductive Amination:

-

Materials: 2,6-Difluoro-3-methylbenzaldehyde, an ammonia source (e.g., ammonium acetate, ammonium chloride, or aqueous ammonia), a reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation), and a suitable solvent (e.g., methanol, ethanol, or THF).

-

Procedure: The aldehyde is dissolved in the chosen solvent, followed by the addition of the ammonia source. The mixture is stirred at room temperature to allow for the formation of the imine intermediate. The reducing agent is then added portion-wise, controlling the temperature with an ice bath if necessary. The reaction is stirred until completion (monitored by TLC or GC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude benzylamine, which is then purified. General protocols for reductive amination are well-established in the literature.

-

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of the aromatic ring can be exploited to fine-tune the steric and electronic properties of the target compounds.

Role in Medicinal Chemistry

Fluorinated benzylamines are important pharmacophores in many drug candidates. The introduction of fluorine atoms can block metabolic oxidation sites, improve cell membrane permeability, and enhance binding interactions with target proteins. This amine can be used in the synthesis of, for example, enzyme inhibitors, receptor antagonists, or other therapeutic agents.

The general workflow for incorporating this building block into a potential drug candidate is illustrated below.

Diagram 3: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in the fields of pharmaceutical and agrochemical research. The synthetic pathways outlined in this guide provide a solid foundation for its preparation in a laboratory setting. The unique electronic and steric properties conferred by its substitution pattern make it an attractive starting material for the development of novel, high-value chemical entities.

References

The Strategic Role of 2,6-Difluoro-3-methylbenzylamine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methylbenzylamine is a crucial fluorinated building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring two ortho-fluorine atoms to the aminomethyl group and a meta-methyl group, imparts specific conformational and electronic properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, highlighting its role as a key intermediate in the development of novel pharmaceuticals and crop protection agents.

Introduction

Fluorine-containing molecules have gained immense importance in the life sciences, with a significant percentage of new pharmaceuticals and agrochemicals incorporating fluorine to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a valuable synthon, providing a difluorinated aromatic scaffold that is frequently employed in the construction of complex molecular architectures. This compound is a key intermediate for active ingredients targeting a range of conditions, including neurological and cardiovascular diseases, as well as for the development of advanced herbicides and pesticides.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The key data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₉F₂N |

| Molecular Weight | 157.16 g/mol |

| CAS Number | 261763-42-2 |

| Appearance | Not specified (typically a liquid or low-melting solid) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Predicted XlogP | 1.3 |

Table 1: Physicochemical Properties of this compound [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.07759 | 128.0 |

| [M+Na]⁺ | 180.05953 | 137.9 |

| [M-H]⁻ | 156.06303 | 129.5 |

| [M+NH₄]⁺ | 175.10413 | 149.2 |

| [M+K]⁺ | 196.03347 | 135.1 |

Table 2: Predicted Mass Spectrometry Data for this compound [3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be inferred from established organic chemistry principles and analogous patented procedures for similar difluorobenzylamines. A likely multi-step synthesis starting from 2,6-difluorotoluene is outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: Plausible synthetic pathway for this compound.

Detailed Methodologies

Step 1: Nitration of 2,6-Difluorotoluene 2,6-Difluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 1,3-difluoro-2-methyl-4-nitrobenzene. The reaction conditions must be carefully controlled to favor the desired isomer.

Step 2: Reduction of the Nitro Group The nitro group of 1,3-difluoro-2-methyl-4-nitrobenzene is reduced to an amine using standard methods such as iron in acidic medium or catalytic hydrogenation to produce 2,6-difluoro-3-methylaniline.

Step 3: Sandmeyer Reaction to Form the Nitrile The resulting aniline is converted to the corresponding diazonium salt using sodium nitrite and a mineral acid, followed by treatment with a cyanide salt (e.g., cuprous cyanide) to yield 2,6-difluoro-3-methylbenzonitrile.

Step 4: Reduction of the Nitrile to the Amine The final step involves the reduction of the nitrile group of 2,6-difluoro-3-methylbenzonitrile to the primary amine, this compound. This can be achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation with Raney nickel.

Role as a Synthetic Building Block

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The benzylamine moiety provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds.

General Reaction Scheme for Amide Coupling

One of the most common applications of benzylamines in medicinal chemistry is in the formation of amide bonds. This compound can be readily coupled with carboxylic acids or their activated derivatives to form the corresponding amides.

Caption: General scheme for amide bond formation.

This reaction is fundamental in drug discovery for linking different molecular fragments and for the synthesis of peptide mimetics. The resulting amide, bearing the 2,6-difluoro-3-methylphenyl group, can exhibit enhanced biological activity and improved pharmacokinetic properties due to the presence of the fluorine atoms.

Conclusion

This compound is a valuable and versatile synthetic building block with significant applications in the development of new pharmaceuticals and agrochemicals. Its synthesis, while not trivial, can be achieved through a multi-step sequence from readily available starting materials. The strategic incorporation of the 2,6-difluoro-3-methylphenyl moiety into target molecules can lead to compounds with enhanced biological profiles, making this building block an important tool for researchers and scientists in the field of drug discovery and development. Further research into more efficient and scalable synthetic routes to this compound will undoubtedly expand its utility and impact in the chemical sciences.

References

A Comprehensive Literature Review of 2,6-Difluoro-3-methylbenzylamine and its Analogs: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on a Versatile Scaffold in Medicinal Chemistry

Introduction

2,6-Difluoro-3-methylbenzylamine is a fluorinated aromatic amine that has garnered significant interest in medicinal chemistry as a key building block for the synthesis of a diverse range of biologically active compounds. The presence of the difluoro substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These characteristics make it an attractive scaffold for the design of novel therapeutic agents targeting a variety of diseases. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs, with a focus on their potential as anticancer and antibacterial agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound typically originates from commercially available 2,6-difluorotoluene. A common synthetic route involves the nitration of 2,6-difluorotoluene to introduce a nitro group, which is subsequently reduced to an amine. This amino group can then be converted to a nitrile, which is a key intermediate. The benzylamine is then obtained through the reduction of the nitrile group.

A detailed experimental protocol for a related precursor, 2,6-difluorobenzamide, starting from 2,6-difluorobenzonitrile, provides a clear pathway. The non-catalytic hydrolysis of 2,6-difluorobenzonitrile in a near-critical water medium offers a green and efficient method to produce 2,6-difluorobenzamide with high yield and purity. The subsequent reduction of the amide or the nitrile furnishes the desired benzylamine.

Experimental Protocol: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

-

Materials: 2,6-difluorobenzonitrile, deionized water, sodium chloride.

-

Apparatus: High-pressure autoclave.

-

Procedure:

-

A mixture of 2,6-difluorobenzonitrile and deionized water (weight ratio between 1:2 and 7:1) is added to a high-pressure autoclave.

-

The mixture is stirred and heated to boiling under normal pressure, and the exhaust valve is opened for 2-5 minutes to remove air.

-

The autoclave is sealed, and the temperature is raised to 200-350°C for 1-10 hours.

-

After the reaction, the hydrolyzate is cooled to room temperature.

-

Sodium chloride (10-150 g/L) is added to salt out the product.

-

The precipitate is collected by filtration, washed with water, and dried to yield 2,6-difluorobenzamide.

-

The resulting 2,6-difluorobenzamide can then be reduced to 2,6-difluorobenzylamine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

The synthesis of various analogs typically involves modifications of the starting materials or functional group transformations on the this compound scaffold. For instance, analogs with different substituents at the 3-position can be prepared by starting with the appropriately substituted 2,6-difluorotoluene.

Biological Activities and Therapeutic Potential

Derivatives of 2,6-difluorobenzylamine and its analogs, particularly 2,6-difluorobenzamides, have demonstrated significant potential as both antibacterial and anticancer agents.

Antibacterial Activity: Targeting FtsZ

A substantial body of research has focused on 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ.[1][2][3] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of bacterial cell division, making it an attractive target for novel antibiotics, especially in the face of rising antimicrobial resistance.[1] Inhibition of FtsZ disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.

Structure-activity relationship (SAR) studies on a series of 3-substituted 2,6-difluorobenzamide derivatives have revealed key insights into their antibacterial potency. For instance, the introduction of chloroalkoxy, bromoalkoxy, and alkyloxy groups at the 3-position of the benzamide ring has been shown to result in potent activity against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus.[4]

Table 1: Antibacterial Activity of 3-Substituted 2,6-Difluorobenzamide Analogs as FtsZ Inhibitors [4]

| Compound ID | R Group (at 3-position) | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

| 7 | -O-(CH₂)₂-Cl | 0.25 - 1 | <10 |

| 12 | -O-(CH₂)₃-Br | 0.25 - 1 | <10 |

| 17 | -O-(CH₂)₅-CH₃ | 0.25 - 1 | <10 |

These findings highlight the importance of the 2,6-difluoro substitution on the benzamide core for potent FtsZ inhibition. The 3-position offers a site for modification to fine-tune the antibacterial spectrum and potency.

The mechanism of action of these compounds involves the disruption of FtsZ polymerization dynamics. By binding to FtsZ, these inhibitors can either prevent the assembly of FtsZ monomers into protofilaments or destabilize the formed filaments, ultimately inhibiting the formation of the Z-ring.

Mechanism of FtsZ Inhibition by 2,6-Difluorobenzylamine Analogs.

Anticancer Activity

Fluorinated benzylamine derivatives have also been investigated for their anticancer properties. The introduction of fluorine atoms can enhance the metabolic stability and cell permeability of drug candidates, leading to improved efficacy. While specific studies on this compound are limited, research on related fluorinated benzylamine and benzamide structures provides valuable insights.

For example, various N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent inhibitors of the B-Raf(V600E) kinase, a key driver in melanoma.[4] This suggests that the difluorophenyl motif can be a valuable component in the design of kinase inhibitors.

RORγt Inverse Agonism

Another promising therapeutic avenue for compounds containing the 2,6-difluorobenzyl moiety is the modulation of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines, such as IL-17, making them attractive therapeutic targets.

Several small molecule RORγt inverse agonists incorporating a 2,6-difluorobenzyl group have been developed. These compounds have demonstrated the ability to inhibit IL-17A production in human whole blood assays and have shown efficacy in preclinical models of autoimmune diseases.

RORγt, upon binding to its ligand, translocates to the nucleus and binds to ROR response elements (ROREs) on the DNA, leading to the transcription of target genes, including IL-17. Inverse agonists bind to the ligand-binding domain of RORγt and promote the recruitment of corepressors, thereby inhibiting gene transcription.

References

- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-alkylation of 2,6-Difluoro-3-methylbenzylamine with alkyl halides

An in-depth guide to the N-alkylation of 2,6-Difluoro-3-methylbenzylamine with various alkyl halides is presented, offering detailed protocols for researchers, scientists, and professionals in drug development. This document outlines two primary methods for this synthesis, leveraging common laboratory reagents to achieve efficient mono-N-alkylation, a crucial step in the development of novel pharmaceutical compounds.

Application Notes

The N-alkylation of this compound is a key synthetic transformation for introducing diverse alkyl groups to the benzylamine core. The fluorine atoms at the 2 and 6 positions of the benzyl ring significantly influence the amine's reactivity, making the selection of appropriate reaction conditions critical for successful alkylation. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of a library of N-alkylated derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Two principle methods are highlighted: a Cesium Carbonate (Cs₂CO₃) mediated reaction in N,N-Dimethylformamide (DMF) and a Potassium Carbonate (K₂CO₃) based approach, also in DMF. The Cesium Carbonate method is often favored for its high chemoselectivity towards mono-N-alkylation, effectively suppressing the formation of undesired dialkylated byproducts.[1][2][3] The Potassium Carbonate method offers a cost-effective alternative, though it may require more careful control of reaction conditions to maximize the yield of the desired mono-alkylated product.[4][5][6]

Experimental Protocols

Method 1: Cesium Carbonate Mediated N-Alkylation

This protocol is adapted from established procedures for the mono-N-alkylation of benzylamines.[1][3]

Materials:

-

This compound

-

Alkyl halide (e.g., Bromoethane, 1-Bromopropane, 1-Bromobutane)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq).

-

Add anhydrous Cesium Carbonate (1.5 eq).

-

Add anhydrous DMF to dissolve the reactants (concentration approx. 0.1-0.2 M).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Method 2: Potassium Carbonate Mediated N-Alkylation

This protocol provides an alternative method using a more common and less expensive base.[4][5][6]

Materials:

-

This compound

-

Alkyl halide (e.g., Bromoethane, 1-Bromopropane, 1-Bromobutane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and anhydrous Potassium Carbonate (2.0 eq).

-

Add anhydrous DMF to create a suspension (concentration approx. 0.2 M).

-

Stir the mixture vigorously at room temperature for 20-30 minutes.

-

Add the alkyl halide (1.2 eq) to the suspension.

-

Heat the reaction to 70-80 °C and monitor by TLC.

-

After the reaction is complete, cool to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography on silica gel.

Data Presentation

The following table summarizes the expected yields for the N-alkylation of this compound with various alkyl halides using the Cesium Carbonate method, based on literature for similar substrates.[1]

| Entry | Alkyl Halide | Product | Method | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromoethane | N-Ethyl-2,6-difluoro-3-methylbenzylamine | Cs₂CO₃/DMF | 50 | 6 | 92 |

| 2 | 1-Bromopropane | N-Propyl-2,6-difluoro-3-methylbenzylamine | Cs₂CO₃/DMF | 55 | 6 | 90 |

| 3 | 1-Bromobutane | N-Butyl-2,6-difluoro-3-methylbenzylamine | Cs₂CO₃/DMF | 60 | 8 | 88 |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: General reaction scheme for the N-alkylation.

Caption: Experimental workflow for N-alkylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Alkylations with Potassium Carbonate in Dimethylformamide | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Reductive Amination Using 2,6-Difluoro-3-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful method for the synthesis of secondary and tertiary amines.[1] This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] This application note provides detailed protocols for the use of 2,6-Difluoro-3-methylbenzylamine in reductive amination reactions, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a wide range of substrates and offers a favorable safety profile compared to other reagents like sodium cyanoborohydride.[2]

Key Advantages of Sodium Triacetoxyborohydride in Reductive Amination:

-

Mild Reaction Conditions: Allows for the presence of a wide variety of functional groups.

-

High Selectivity: Preferentially reduces the iminium ion in the presence of the carbonyl starting material.[2][3]

-

Broad Substrate Scope: Effective for a wide range of aldehydes and ketones, including sterically hindered ones.[3]

-

Improved Safety Profile: Avoids the use of toxic cyanides, which can be a byproduct of reagents like NaBH₃CN.[1]

-

Good Yields and Reproducibility: Often provides high yields of the desired amine product.

Representative Data

The following tables summarize representative quantitative data for the reductive amination of this compound with a model aldehyde (isobutyraldehyde) and a model ketone (cyclohexanone). Note: These are representative values and actual results may vary depending on specific reaction conditions and substrate.

Table 1: Reductive Amination with an Aldehyde

| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Isobutyraldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | 4 | 92 | >95 |

| 2 | Isobutyraldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 4 | 90 | >95 |

| 3 | Isobutyraldehyde | NaBH₃CN | Methanol (MeOH) | 6 | 85 | >95 |

Table 2: Reductive Amination with a Ketone

| Entry | Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane (DCM) | 12 | 88 | >95 |

| 2 | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 12 | 85 | >95 |

| 3 | Cyclohexanone | NaBH₃CN | Methanol (MeOH) | 18 | 78 | >95 |

Experimental Protocols

Protocol 1: Reductive Amination of this compound with an Aldehyde using Sodium Triacetoxyborohydride

This protocol describes the reaction of this compound with isobutyraldehyde.

Materials:

-

This compound

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) is added isobutyraldehyde (1.2 eq.).

-

The reaction mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Reductive Amination of this compound with a Ketone using Sodium Triacetoxyborohydride

This protocol details the reaction of this compound with cyclohexanone.

Materials:

-

This compound

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) and cyclohexanone (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) is added a catalytic amount of acetic acid (e.g., 0.1 eq.).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate iminium ion formation.

-

Sodium triacetoxyborohydride (1.5 eq.) is added in one portion.

-

The reaction is stirred at room temperature and monitored by TLC or LC-MS. Reactions with ketones are typically slower than with aldehydes and may require overnight stirring (12-18 hours).

-

Once the reaction is complete, it is quenched with saturated aqueous NaHCO₃ solution.

-

The mixture is extracted with DCM (3 x 20 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed in vacuo.

-

The resulting crude product can be purified by an appropriate method such as column chromatography.

Visualizations

Caption: General experimental workflow for reductive amination.

Caption: Simplified mechanism of reductive amination.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 2,6-Difluoro-3-methylbenzylamine

Introduction

2,6-Difluoro-3-methylbenzylamine is a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoro-substituted phenyl ring and the benzylamine moiety allows for the strategic introduction of this motif into complex molecules to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the synthesis of complex organic molecules and are widely used in the pharmaceutical industry.[2][3][4]

This document provides detailed application notes and generalized protocols for the palladium-catalyzed coupling reactions of this compound derivatives. While specific literature examples for this exact substrate are limited, the protocols and principles established for other fluorinated aromatic compounds and benzylamines provide a robust framework for successful reaction development.[5][6]

Data Presentation: A Comparative Overview of Reaction Conditions

The successful outcome of a palladium-catalyzed coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on analogous fluorinated or sterically hindered substrates. These conditions should serve as a starting point for the optimization of reactions involving this compound derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3) | SPhos, XPhos, or RuPhos (2-6) | K₃PO₄ or K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, or THF | 80-120 | 70-95 | [7][8][9] |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3) | BrettPhos, XPhos, or RuPhos (2-6) | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 65-90 | [2][10][11] |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ (2-5) or PdCl₂(PPh₃)₂ (2-5) | PPh₃ (as part of catalyst) | Et₃N or DIPA | THF or DMF | Room Temp - 80 | 70-95 | [4][12][13] |

Note: Yields are based on literature for analogous substrates and will vary depending on the specific reactants and optimized conditions.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the palladium-catalyzed coupling of this compound derivatives. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and other reagents.

Protocol 1: Suzuki-Miyaura Coupling of N-Protected this compound with an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation between an N-protected 2,6-difluoro-3-methylbenzyl halide (or triflate) and an arylboronic acid. The amine functionality is typically protected to prevent side reactions.

Materials:

-

N-Protected-(2,6-difluoro-3-methylbenzyl)halide (e.g., bromide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Toluene and Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected-(2,6-difluoro-3-methylbenzyl)halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).[14]

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[14]

-